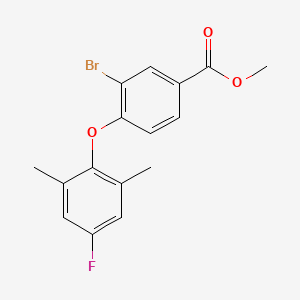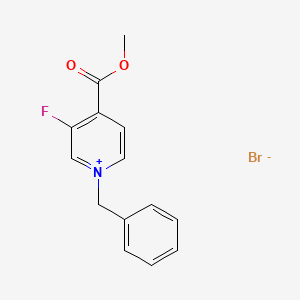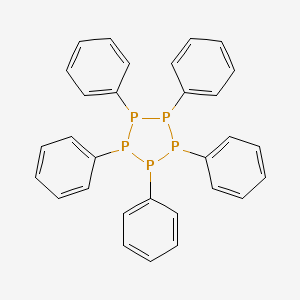
Pentaphenylcyclopentaphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphenylcyclopentaphosphane is an organophosphorus compound with the chemical formula ( \text{C}{30}\text{H}{25}\text{P}_5 ) It consists of a cyclopentane ring where each carbon atom is bonded to a phenyl group and a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaphenylcyclopentaphosphane can be synthesized through the reaction of diphenylphosphine chloride (( \text{PhPCl}2 )) with thermally activated zinc powder in tetrahydrofuran (THF). The reaction proceeds as follows: [ 5 \text{PhPCl}2 + 5 \text{Zn} \rightarrow \text{C}{30}\text{H}{25}\text{P}_5 + 5 \text{ZnCl}_2 ] This method provides a convenient and high-yield synthesis of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents such as diphenylphosphine chloride and zinc makes this process feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaphenylcyclopentaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with various metal halides to form metal-phosphorus complexes.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )) can be used to oxidize this compound.
Substitution: Metal halides like copper(I) chloride (( \text{CuCl} )) are commonly used in substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can yield compounds such as diphenylphosphine oxide (( \text{Ph}_2\text{P(O)H} )).
Substitution: Substitution reactions with metal halides can form complexes like tetranuclear copper(I) chloride complexes.
Applications De Recherche Scientifique
Pentaphenylcyclopentaphosphane has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the formation of metal-phosphorus complexes, which are studied for their unique structural and electronic properties.
Materials Science:
Organophosphorus Chemistry: This compound serves as a building block for the synthesis of other organophosphorus compounds, contributing to advancements in this field.
Mécanisme D'action
The mechanism of action of pentaphenylcyclopentaphosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. The phosphorus atoms in the compound can donate electron pairs to metal atoms, facilitating the formation of metal-phosphorus bonds. This coordination can influence the electronic properties of the metal centers, making the resulting complexes useful in various catalytic and electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaphenylphosphorus: An organophosphorus compound with the formula ( \text{Ph}_5\text{P} ), where a central phosphorus atom is bonded to five phenyl groups.
Cyclophosphazenes: Compounds containing a ring of alternating phosphorus and nitrogen atoms, often used in materials science and coordination chemistry.
Uniqueness
Pentaphenylcyclopentaphosphane is unique due to its cyclopentane ring structure with phosphorus atoms, which allows it to form stable and versatile metal-phosphorus complexes. This structural feature distinguishes it from other organophosphorus compounds and cyclophosphazenes, providing unique opportunities for research and applications in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C30H25P5 |
|---|---|
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentakis-phenylpentaphospholane |
InChI |
InChI=1S/C30H25P5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |
Clé InChI |
ZWRMRAPCUFXCEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
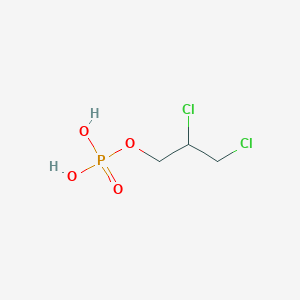
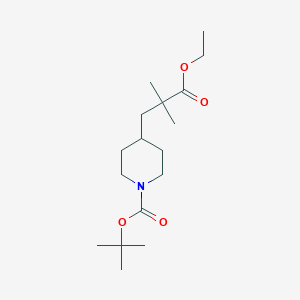
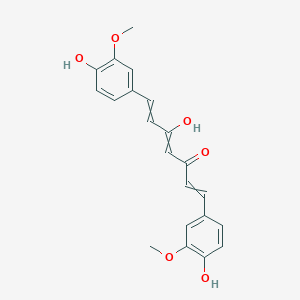
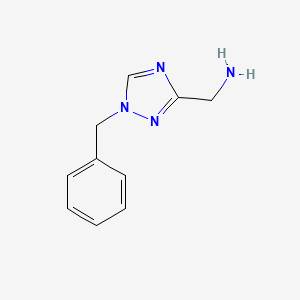
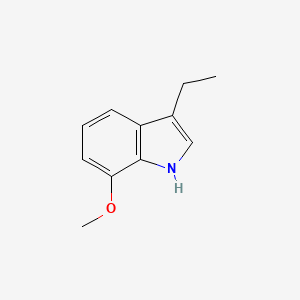


![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
